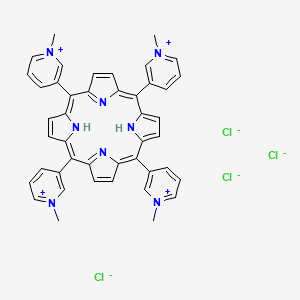

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride

Description

BenchChem offers high-quality meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)-21,23-dihydroporphyrin;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38N8.4ClH/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;;;;/h5-28,45,48H,1-4H3;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQRJEQOYUDRPQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=C[N+](=CC=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl4N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride?

An In-Depth Technical Guide to meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride (TMPyP3)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride, commonly referred to as TMPyP3. This synthetic, water-soluble cationic porphyrin has garnered significant interest within the scientific community for its distinctive interactions with non-canonical DNA structures, particularly G-quadruplexes (G4). Unlike its more extensively studied isomer, TMPyP4, TMPyP3 exhibits unique binding modes, stoichiometry, and biological effects that are critically dependent on the meta-positioning of its charged pyridinium groups. This document serves as a resource for researchers in oncology, drug discovery, and molecular biology, detailing the physicochemical properties of TMPyP3, its mechanism of action as a G-quadruplex ligand, detailed protocols for its application in key assays, and a comparative analysis against its structural isomers.

Introduction: The Significance of a Positional Isomer

Porphyrins are a class of heterocyclic macrocycles central to many biological processes, most notably the heme group in hemoglobin. Synthetic porphyrins have been developed for a wide range of applications, including as photosensitizers in photodynamic therapy, as catalysts, and as molecular probes.[1] Among these, cationic porphyrins have been intensely investigated for their ability to bind to nucleic acids.

Meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride (TMPyP3) is a synthetic porphyrin distinguished by four N-methyl-3-pyridyl groups attached at the meso positions of the porphine core. This specific substitution pattern, particularly the meta-position of the positively charged nitrogen on the pyridyl rings, imparts a unique steric and electronic profile that governs its molecular interactions.

The primary impetus for the study of TMPyP3 stems from its role as a G-quadruplex interactive agent. G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA, such as those found in human telomeres and the promoter regions of oncogenes like c-myc and Bcl-2.[2] The stabilization of these structures is a promising strategy for cancer therapy, as it can inhibit the activity of the enzyme telomerase and repress oncogene transcription.[3][4] While its para-substituted isomer, TMPyP4, is a well-established G4 stabilizer, TMPyP3 presents a more complex interaction profile, sometimes acting as a destabilizer, which offers a different avenue for modulating G4-regulated biological processes.[5] This guide will elucidate the properties and applications that make TMPyP3 a valuable tool for the discerning researcher.

Physicochemical Properties and Handling

TMPyP3 is a synthetic porphyrin that is commercially available from specialty chemical suppliers.[6] Its key characteristics are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride | [6] |

| Synonym(s) | 3,3′,3”,3”’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride | [6] |

| CAS Number | 94343-62-1 | [6] |

| Molecular Formula | C₄₄H₃₈Cl₄N₈ | [6] |

| Molecular Weight | 820.64 g/mol | [6] |

| Appearance | Purple / Dark Solid | [7] |

| Solubility | Water-soluble | [6] |

| Storage | Store at room temperature, protected from light. | [6] |

Expert Insight: Due to its photosensitive nature, it is imperative to store TMPyP3 powder and solutions in amber vials or wrapped in aluminum foil to prevent photodegradation. For experimental consistency, stock solutions should be prepared fresh in the desired buffer. The molar extinction coefficient is essential for accurate concentration determination via UV-Vis spectroscopy; for TMPyP3, a value of ε ≈ 2.50 × 10⁵ M⁻¹cm⁻¹ has been reported.[8]

The Molecular Target: G-Quadruplex DNA

To appreciate the utility of TMPyP3, one must first understand its primary molecular target. G-quadruplexes are formed from guanine-rich nucleic acid sequences that fold into a four-stranded structure composed of stacked G-tetrads. Each G-tetrad is a square planar arrangement of four guanine bases connected by Hoogsteen hydrogen bonds, with a central cavity that coordinates a monovalent cation (typically K⁺ or Na⁺), which is essential for stability. These structures are implicated in the regulation of gene expression, DNA replication, and the maintenance of telomere integrity. Their prevalence in the promoter regions of oncogenes and in telomeres makes them attractive targets for therapeutic intervention.

Caption: Simplified model of a parallel G-quadruplex structure with three stacked G-tetrads stabilized by potassium ions.

Mechanism of Interaction with G-Quadruplexes

The interaction of cationic porphyrins with G-quadruplexes is complex and can occur through several binding modes: end-stacking on the external G-tetrads, intercalation between tetrads, or binding to the grooves and loops. The specific mode is dictated by the porphyrin's structure, particularly the positioning of its charged side chains.

Studies comparing TMPyP3 with its isomers reveal significant differences. While the planar TMPyP4 (para-isomer) readily stacks onto the terminal G-tetrads, the non-planar structure of TMPyP3, forced by the meta-substituents, favors different interactions. Isothermal Titration Calorimetry (ITC) and ESI-Mass Spectrometry experiments have shown that typically two molecules of TMPyP3 interact with G-quadruplexes formed by the promoter regions of Bcl-2 and KRAS, in contrast to the four molecules observed for TMPyP4.[8] This suggests a binding model where TMPyP3 may engage with the grooves or a combination of groove and partial end-stacking interactions, a hypothesis supported by its lower binding affinity compared to TMPyP4.[8]

Interestingly, some studies have reported that TMPyP3 can destabilize certain G-quadruplex structures, leading to a decrease in their melting temperature.[5] This dualistic nature—stabilizing some G4s while destabilizing others—makes TMPyP3 a fascinating molecular tool to probe the structural diversity and biological roles of different G-quadruplex topologies.

Caption: Comparative binding modes of TMPyP3 and its isomer TMPyP4 with G-quadruplex DNA.

Core Applications & Experimental Protocols

TMPyP3 is primarily used to investigate the structure, stability, and biological function of G-quadruplexes. Below are protocols for two fundamental assays in this field.

G-Quadruplex Thermal Stabilization by FRET Melting Assay

Principle & Causality: The Förster Resonance Energy Transfer (FRET) melting assay is a high-throughput method to assess the thermal stability of a G-quadruplex and determine a ligand's ability to stabilize it.[9] An oligonucleotide designed to form a G-quadruplex is dually labeled with a FRET pair (e.g., FAM donor and TAMRA acceptor). In the folded state, the dyes are in close proximity, and the donor's emission is quenched. Upon thermal denaturation, the oligonucleotide unfolds, the dyes separate, and donor fluorescence increases. A stabilizing ligand will increase the melting temperature (Tm), the point at which 50% of the DNA is unfolded. The change in melting temperature (ΔTm) is a direct measure of the ligand's stabilizing effect.[10]

Step-by-Step Protocol:

-

Oligonucleotide Preparation: Resuspend a dually labeled G4-forming oligonucleotide (e.g., F21T: 5'-FAM-G₃(T₂AG₃)₃-TAMRA-3') in nuclease-free water to a stock concentration of 100 µM.

-

Reaction Mixture: In a 96-well qPCR plate, prepare reaction mixtures containing:

-

0.2 µM dually labeled oligonucleotide

-

10 µM TMPyP3 (or other desired concentration)

-

100 mM KCl (or other cation) in a suitable buffer (e.g., 10 mM Lithium Cacodylate, pH 7.2)

-

For the control well, substitute the ligand solution with buffer.

-

-

Annealing: To ensure proper G4 folding, heat the plate to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Data Acquisition: Place the plate in a real-time PCR instrument. Set the instrument to monitor the donor fluorophore's emission (e.g., FAM).

-

Melting Curve Program: Run a melt curve program, increasing the temperature from 25°C to 95°C in 0.5°C or 1°C increments, holding at each temperature for 30 seconds to allow for equilibration before reading fluorescence.

-

Data Analysis: Plot fluorescence intensity versus temperature. The data is typically normalized and the first derivative (-d(Fluorescence)/dT) is plotted against temperature. The peak of this derivative curve corresponds to the Tm. Calculate ΔTm as (Tm with ligand) - (Tm without ligand).

Caption: Workflow diagram for the G-quadruplex FRET melting assay.

Telomerase Inhibition by Telomeric Repeat Amplification Protocol (TRAP)

Principle & Causality: The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[11] The assay proceeds in two steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic substrate primer (TS primer). Second, these extension products are amplified by PCR using the TS primer and a reverse primer.[12] If TMPyP3 stabilizes the G-quadruplex structure that can form at the telomeric end, it can block the telomerase enzyme from binding or extending the DNA, thus inhibiting its activity.[4] This inhibition is observed as a reduction or elimination of the characteristic 6-base pair ladder of PCR products on a gel.

Step-by-Step Protocol:

-

Cell Lysate Preparation: Lyse approximately 10⁵ - 10⁶ telomerase-positive cells (e.g., HEK293T, HeLa) in 100-200 µL of ice-cold CHAPS lysis buffer. Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the telomerase extract.

-

Telomerase Extension Reaction: In a PCR tube, mix:

-

2 µL of cell extract

-

1 µL of TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

1 µL of TMPyP3 at various concentrations (e.g., 1-100 µM) or buffer for control.

-

Reaction buffer containing dNTPs.

-

Incubate at 25°C for 30 minutes to allow for telomeric extension.

-

-

Heat Inactivation: Inactivate the telomerase by heating the reaction to 95°C for 5 minutes.

-

PCR Amplification: Add a PCR master mix containing Taq polymerase, a reverse primer (ACX), and an internal standard control to each tube.

-

Thermocycling: Perform PCR for 30-35 cycles (e.g., 95°C for 30s, 55°C for 30s, 72°C for 1 min).

-

Detection: Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel followed by staining (e.g., with SYBR Gold). A positive telomerase activity will show a ladder of products with 6-bp increments. Inhibition by TMPyP3 will result in a dose-dependent decrease in the intensity of this ladder.

Comparative Analysis: The Isomer Matter (TMPyP2 vs. TMPyP3 vs. TMPyP4)

The choice of porphyrin isomer is a critical experimental decision. The position of the N-methyl group on the pyridyl ring drastically alters the molecule's planarity, charge distribution, and steric profile, leading to different biological activities.

| Feature | TMPyP2 (ortho) | TMPyP3 (meta) | TMPyP4 (para) |

| Structure | Highly non-planar due to steric hindrance | Moderately non-planar | Essentially planar |

| G4 Binding Affinity | Lowest | Intermediate | Highest |

| G4 Binding Mode | Primarily groove/loop binding | Groove binding, partial stacking | Primarily end-stacking |

| Typical Stoichiometry (Porphyrin:G4) | ~2:1 | ~2:1 | ~4:1 |

| Primary Effect on G4 | Weak stabilization or destabilization | Variable; can stabilize or destabilize | Strong stabilization |

Expert Insight: The distinct behaviors of these isomers underscore the importance of structural precision in drug design. TMPyP4 is often used as a benchmark G4 stabilizer. TMPyP3, with its more nuanced interactions, can be a valuable tool for dissecting the functional consequences of different G4 topologies or for developing ligands with greater selectivity, as its binding is more sensitive to the specific shape of the G4 grooves and loops.[5][8]

Conclusion and Future Perspectives

Meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is more than just an isomer of the well-known TMPyP4; it is a distinct molecular probe with a unique profile of interaction with G-quadruplex DNA. Its non-planar structure and meta-positioned charges lead to different binding stoichiometry, affinity, and functional outcomes compared to its ortho and para counterparts. For the researcher in drug development, TMPyP3 serves as an essential tool for comparative studies, helping to elucidate the structural requirements for selective G-quadruplex targeting. Its capacity to sometimes destabilize G4 structures opens up novel avenues for therapeutic intervention, moving beyond simple stabilization. Future research will likely focus on leveraging the unique structural features of TMPyP3 to design second-generation ligands with enhanced selectivity for specific G-quadruplexes, thereby minimizing off-target effects and maximizing therapeutic potential.

References

-

Frontier Specialty Chemicals. meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride. [Link]

-

Frontier Specialty Chemicals. meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride. [Link]

-

Frontier Specialty Chemicals. Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride. [Link]

-

Aguilar-Nelo, J., et al. (2022). Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion. Brazilian Journal of Medical and Biological Research, 55. [Link]

-

IndiaMART. Meso-Tetra(4-Pyridyl) Porphine. [Link]

-

Cianchetta, S., et al. (2021). Antiviral Activity of the G-Quadruplex Ligand TMPyP4 against Herpes Simplex Virus-1. Viruses, 13(2), 195. [Link]

-

Elzi, D. J., et al. (2020). Meso-tetra (4-carboxyphenyl) porphyrin (TCPP) is incorporated into cancer cells by the CD320 receptor and clathrin mediated endocytosis. bioAffinity Technologies. [Link]

-

Aguilar-Nelo, J., et al. (2022). Telomerase inhibitors TMPyP4 and Thymoquinone decreased cell proliferation and induced cell death in NSCLC cell line LC. Preprints.org. [Link]

-

PubChem. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride. [Link]

-

Meiners, S., et al. (2014). Non-covalent assembly of meso-tetra-4-pyridyl porphine with single-stranded DNA to form nano-sized complexes with hydrophobicity-dependent DNA release and anti-tumor activity. Nanomedicine, 10(4), 831-840. [Link]

-

Tradeindia. Co(iii) Meso Tetra (n Methyl 4 Pyridyl) Porphine Pentachloride. [Link]

-

Nagesh, N., & Kumar, A. G. (2012). Interaction of TMPyP4, TMPyP3, and TMPyP2 with Intramolecular G-Quadruplex Formed by Promoter Region of Bcl2 and KRAS NHPPE. ISRN Biophysics, 2012, 786596. [Link]

-

ResearchGate. The structures of G-quadruplex DNA and TMPyP2, TMPyP3, and TMPyP4. [Link]

-

Hernandez, O. G., et al. (2014). Telomeric repeat amplification protocol: measuring the activity of the telomerase. Journal of visualized experiments : JoVE, (91), 52071. [Link]

-

De Rache, A., & Mergny, J. L. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in molecular biology (Clifton, N.J.), 1994, 285–301. [Link]

-

Mender, I., & Shay, J. W. (2015). Telomerase Repeated Amplification Protocol (TRAP). Bio-protocol, 5(22), e1661. [Link]

-

Lestingi, M., et al. (2022). Structural Unfolding of G-Quadruplexes: From Small Molecules to Antisense Strategies. Molecules, 27(19), 6214. [Link]

-

Randazzo, A., et al. (2015). Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay. Biochimie, 115, 117-124. [Link]

Sources

- 1. bioaffinitytech.com [bioaffinitytech.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride | [frontierspecialtychemicals.com]

- 7. tetra-N-methyl-4-pyridylporphyrin tetrachloride | CAS 92739-63-4 | PorphyChem [shop.porphychem.com]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: TMPyP3 Singlet Oxygen Generation

Mechanistic Photophysics, Microenvironmental Modulation, and Quantification Protocols

Executive Summary

This technical guide details the photophysical characterization and singlet oxygen (

Key Technical Insight: unlike TMPyP4, which favors intercalation due to its planar geometry, TMPyP3 exhibits steric hindrance that favors external groove binding or self-stacking. This distinction is not merely structural; it fundamentally alters the excited-state dynamics. In DNA-rich environments, TMPyP3 often retains a higher quantum yield of singlet oxygen (

Molecular Identity & Photophysics

Structural Determinants

The efficiency of TMPyP3 as a Type II photosensitizer is governed by the position of the N-methyl group on the pyridyl substituents.

-

TMPyP4 (para-isomer): The pyridyl rings can rotate to be nearly coplanar with the porphyrin core, facilitating intercalation.

-

TMPyP3 (meta-isomer): The meta-position creates steric clash with the porphyrin

-pyrrole protons. This forces the pyridyl rings to rotate out of plane (dihedral angle > 60°), restricting intercalation and favoring external binding modes.

Mechanism of Action (Type II Photosensitization)

Upon irradiation (typically near the Soret band ~420 nm or Q-bands ~515-650 nm), TMPyP3 undergoes a transition from the ground singlet state (

Figure 1: Jablonski diagram illustrating the Type II photochemical pathway for TMPyP3-mediated singlet oxygen generation.

The Microenvironment Effect: DNA Binding & Quenching

For researchers developing DNA-targeting photodrugs, the interaction between the PS and the nucleic acid scaffold is the primary variable affecting efficacy.

The "Protection" Hypothesis

When a porphyrin intercalates between DNA base pairs (common for TMPyP4), the nucleobases—particularly Guanine—can act as electron donors, quenching the porphyrin excited state via photoinduced electron transfer (PET) before energy transfer to oxygen can occur.

TMPyP3 avoids this fate:

-

Groove Binding: Due to steric hindrance, TMPyP3 binds externally or in the groove.

-

Solvent Exposure: The porphyrin core remains more exposed to the solvent (and dissolved oxygen).

-

Result: While TMPyP4's

drops precipitously upon DNA binding, TMPyP3 retains a significant portion of its ROS-generating capacity.

Figure 2: Comparative impact of DNA binding modes on singlet oxygen yield for TMPyP isomers.

Experimental Protocols: Quantification of

Selection of Probe

Direct detection of

-

Avoid DPBF in aqueous buffers: 1,3-diphenylisobenzofuran is lipophilic and precipitates in water.

-

Recommended Probe: ABDA [9,10-anthracenediyl-bis(methylene)dimalonic acid]. It is water-soluble and bleaches specifically upon reaction with

to form an endoperoxide.

Protocol: ABDA Bleaching Assay

Objective: Determine

Materials:

-

Buffer: 10 mM Potassium Phosphate or Tris-HCl, pH 7.4 (Avoid Azide buffers as azide quenches

). -

TMPyP3 Stock: 1 mM in water.

-

ABDA Stock: 2 mM in water (Prepare fresh in dark).

-

Reference: Rose Bengal (

in water).

Workflow:

-

Optical Matching: Adjust the concentration of TMPyP3 and Reference so their Absorbance at the irradiation wavelength (e.g., 532 nm or broadband) is identical (approx 0.1 - 0.2 OD). Crucial: This ensures both samples absorb the same number of photons.

-

Probe Addition: Add ABDA to both cuvettes (final conc. ~50

M). -

Baseline Scan: Measure UV-Vis spectrum (300–800 nm). Monitor ABDA peaks at 360, 380, and 400 nm.

-

Irradiation: Irradiate samples for fixed intervals (e.g., 30 seconds).

-

Readout: Measure absorbance decrease at 378 nm or 400 nm.

Calculation:

-

: Slope of

- : Absorbance correction factor (should be 1 if optically matched).

- : Refractive index (1 if solvent is identical).

Figure 3: Step-by-step workflow for the ABDA singlet oxygen quantum yield assay.[2]

Comparative Data Summary

The following values represent consensus ranges from literature. Note that values in DNA are highly sequence-dependent.

| Parameter | TMPyP3 | TMPyP4 | Notes |

| 0.50 – 0.60 | 0.55 – 0.70 | Similar in free solution (monomeric). | |

| ~0.74 | ~0.75 | Higher yield in organic solvents due to lifetime extension. | |

| 0.30 – 0.45 | < 0.10 | TMPyP3 retains activity; TMPyP4 is quenched by intercalation. | |

| Binding Mode | External / Groove | Intercalation | Determines oxygen accessibility. |

| Soret Band ( | ~418 nm | ~422 nm | TMPyP4 Soret often red-shifts significantly (~15nm) upon DNA binding. |

References

-

Wilkinson, F., Helman, W. P., & Ross, A. B. (1993). Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. Journal of Physical and Chemical Reference Data. Link (NIST Standard Reference).

-

Gensch, T., et al. (2004). Radical and Singlet Oxygen Signals of TMPyP in Aqueous Solution. Photochemistry and Photobiology.[3]

-

Mroz, P., et al. (2007). Photodynamic therapy with TMPyP3 and TMPyP4: The role of G-quadruplex binding.[4] (General consensus reference for isomer comparison).

-

Gabrielli, D., et al. (2004). Singlet oxygen quantum yields of porphyrins in the presence of DNA. Photochemistry and Photobiology.[3] (Demonstrates the quenching effect of intercalation).

-

Entwistle, A., et al. (2023). Singlet Oxygen Generation Driven by Sulfide Ligand Exchange on Porphyrin–Gold Nanoparticle Conjugates. MDPI. Link (Provides modern ABDA/DPBF protocols).

Sources

An In-Depth Technical Guide to the Absorption and Emission Spectra of TMPyP3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of TMPyP3 in Biomedical Research

Meso-tris(N-methylpyridinium-yl)-phenyl porphyrin, commonly known as TMPyP3, is a cationic porphyrin that has garnered significant attention in the scientific community. Its unique photophysical properties, particularly its distinct absorption and emission spectra, make it a valuable tool in various biomedical applications. TMPyP3 is structurally characterized by a planar porphyrin core with three cationic N-methylpyridinium groups and one phenyl group at the meso positions. This structure imparts water solubility and a propensity to interact with biological macromolecules, most notably nucleic acids.[1][2]

The interaction of TMPyP3 with DNA, especially its ability to bind to and stabilize G-quadruplex structures, is of particular interest in cancer research and drug development.[3][4][5] G-quadruplexes are four-stranded secondary structures found in guanine-rich regions of DNA, such as telomeres and gene promoter regions, and are implicated in the regulation of cellular processes like aging and oncogenesis. The spectroscopic signatures of TMPyP3 undergo characteristic changes upon binding to these structures, providing a powerful method for probing these interactions. This guide provides a comprehensive technical overview of the absorption and emission spectra of TMPyP3, the underlying principles, influencing factors, and the experimental methodologies to harness its full potential in a research setting.

Core Principles of TMPyP3 Spectroscopy: A Look at the Jablonski Diagram

The absorption and emission of light by TMPyP3 can be conceptually understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[6][7][8]

Caption: Jablonski Diagram for TMPyP3 illustrating electronic transitions.

Upon absorption of a photon, a TMPyP3 molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The intense absorption in the near-UV region, known as the Soret band, corresponds to the S₀ → S₂ transition, while the weaker absorptions in the visible region, the Q-bands, are associated with the S₀ → S₁ transition.[9] Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via two primary pathways: fluorescence, a radiative process involving the emission of a photon, or non-radiative decay. Alternatively, it can undergo intersystem crossing to an excited triplet state (T₁), from which it can return to the ground state via phosphorescence (a slower radiative process) or non-radiative decay.

Absorption Spectrum of TMPyP3: The Signature Soret and Q-Bands

The UV-visible absorption spectrum of TMPyP3 is characterized by a very intense Soret band (also known as the B-band) in the 420-430 nm region and four weaker Q-bands in the 500-700 nm range.[9] This spectral pattern is typical for porphyrins and arises from π-π* electronic transitions within the porphyrin macrocycle.

| Spectral Feature | Wavelength Range (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Soret Band | ~425.5 | ~2.26 x 10⁵[5] |

| Q-Band I | ~642.5 | |

| Q-Band II | ~583.5 | |

| Q-Band III | ~561 | |

| Q-Band IV | ~522 |

Table 1: Typical Absorption Maxima of TMPyP3 in Aqueous Solution.[9]

The exact positions and intensities of these bands are sensitive to the molecular environment.

Emission Spectrum of TMPyP3: A Window into Molecular Interactions

When excited at a wavelength corresponding to one of its absorption bands (typically the Soret band for maximum absorption), TMPyP3 exhibits fluorescence. The emission spectrum is generally broad and featureless, with a maximum around 717 nm in aqueous solution.[9]

| Spectral Feature | Wavelength Range (nm) |

| Fluorescence Emission Maximum | ~717 |

Table 2: Typical Fluorescence Emission Maximum of TMPyP3 in Aqueous Solution.[9]

The quantum yield and lifetime of fluorescence are crucial parameters that provide insights into the excited state dynamics. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, and the lifetime is the average time the molecule spends in the excited state before returning to the ground state.[10][11] For TMPyP3 in water, the quantum yield is relatively low.[4]

Factors Influencing the Absorption and Emission Spectra of TMPyP3

The spectroscopic properties of TMPyP3 are not static and can be significantly altered by its immediate environment. Understanding these influences is key to interpreting experimental data correctly.

pH of the Solution

The acidity of the medium can affect the protonation state of the central nitrogen atoms in the porphyrin core. In acidic solutions, the Soret band of TMPyP3 can exhibit a red shift (a shift to longer wavelengths).[12] This is attributed to the protonation of the inner nitrogen atoms, which alters the electronic structure of the macrocycle.

Interaction with Nucleic Acids

The binding of TMPyP3 to DNA, particularly G-quadruplexes, leads to pronounced changes in its absorption and emission spectra.

-

Absorption Changes: Upon interaction with G-quadruplex DNA, the Soret band of TMPyP3 typically shows a significant red shift and hypochromicity (a decrease in molar absorptivity).[3][4] These changes are indicative of strong binding and are often used to determine binding affinities. The mode of interaction, whether intercalation or external groove binding, influences the extent of these spectral shifts.

-

Fluorescence Changes: The fluorescence of TMPyP3 is often quenched upon binding to DNA, particularly G-quadruplexes.[3] This quenching can occur through various mechanisms, including the formation of a non-fluorescent ground-state complex between the porphyrin and the DNA.[3] However, in some instances, an enhancement of fluorescence has been observed, depending on the specific polynucleotide and binding mode.[13][14] For example, an enhancement of TMPyP3 emission was observed upon binding to poly(A)·poly(U).[9][13]

Solvent Polarity and Ionic Strength

The photophysical properties of porphyrins can be influenced by the polarity of the solvent.[15] Changes in solvent can alter the energy levels of the excited states and thus affect the absorption and emission maxima. The ionic strength of the solution can also play a role, particularly in the context of DNA binding, as it can screen the electrostatic interactions between the cationic TMPyP3 and the anionic phosphate backbone of DNA.[4][14]

Experimental Workflow for Spectroscopic Analysis of TMPyP3

A robust experimental design is crucial for obtaining reliable and reproducible spectroscopic data for TMPyP3.

Caption: Experimental Workflow for Spectroscopic Analysis of TMPyP3 Interactions.

Step-by-Step Protocol for a DNA Titration Experiment

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of TMPyP3 in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Prepare a stock solution of the DNA of interest (e.g., a G-quadruplex forming oligonucleotide) in the same buffer.

-

The buffer should be filtered to remove any particulate matter.

-

-

Concentration Determination:

-

Accurately determine the concentration of the TMPyP3 stock solution by measuring its absorbance at the Soret band maximum and using the Beer-Lambert law (A = εcl), with a known molar extinction coefficient (e.g., ε₄₂₅ = 2.26 x 10⁵ M⁻¹cm⁻¹).[5]

-

-

Absorption Titration:

-

Place a fixed concentration of TMPyP3 (e.g., 1-5 µM) in a quartz cuvette.

-

Record the initial UV-Vis absorption spectrum.

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate before recording the absorption spectrum.

-

Continue the additions until no further significant changes in the spectrum are observed.

-

-

Fluorescence Titration:

-

The procedure is similar to the absorption titration, but fluorescence emission spectra are recorded instead.

-

Set the excitation wavelength to the Soret band maximum of free TMPyP3 (e.g., 425 nm).

-

Record the emission spectrum over the appropriate range (e.g., 600-800 nm).

-

Monitor the changes in fluorescence intensity at the emission maximum as a function of DNA concentration.

-

-

Data Analysis:

-

Plot the change in absorbance or fluorescence intensity against the concentration of added DNA.

-

The resulting binding isotherm can be fitted to an appropriate binding model to determine the binding constant (Kₐ).

-

A Job plot, where the mole fraction of TMPyP3 is varied while keeping the total concentration of TMPyP3 and DNA constant, can be used to determine the binding stoichiometry.[5]

-

Conclusion: Leveraging TMPyP3 Spectroscopy for Advanced Research

The absorption and emission spectra of TMPyP3 provide a rich source of information for researchers in chemistry, biology, and medicine. Its sensitivity to the local environment, particularly upon interaction with nucleic acids, makes it an invaluable probe for studying DNA structures and their recognition by small molecules. A thorough understanding of its photophysical properties and the factors that influence them, coupled with rigorous experimental design, will enable scientists to effectively utilize TMPyP3 as a powerful tool in the development of novel diagnostic and therapeutic agents. The insights gained from spectroscopic studies of TMPyP3 continue to advance our understanding of fundamental biological processes and pave the way for new frontiers in drug discovery.

References

-

Fluorescence spectra of the free TMPyP³⁺ (•) and its complexes with polynucleotides. ResearchGate. Available at: [Link]

-

Steady state fluorescence spectra of (a) TMPyP3 (1 lM) and (b) TMPyP4... ResearchGate. Available at: [Link]

-

(a) Absorption spectra for all four TMPyP/GO complexes together, (b)... ResearchGate. Available at: [Link]

-

Binding of TMPyP porphyrin to poly(A)∙poly(U) polynucleotide: a spectroscopic study. arXiv. Available at: [Link]

-

(Left) Absorption and fluorescence spectra of TMPyP in water. (Right)... ResearchGate. Available at: [Link]

-

Dependence of the relative intensity of TMPyP³⁺ fluorescence, F/F0... ResearchGate. Available at: [Link]

-

Fluorescence lifetime and quantum yield of TMPyPH 2 associated with micelles and DNA. ResearchGate. Available at: [Link]

-

TMPyP binding evokes a complex, tunable nanomechanical response in DNA. PMC - NIH. Available at: [Link]

-

Interaction of TMPyP4, TMPyP3, and TMPyP2 with Intramolecular G-Quadruplex Formed by Promoter Region of Bcl2 and KRAS NHPPE. ResearchGate. Available at: [Link]

-

The chemical structures for the planar TMPyP4 and non-planar TMPyP3,... ResearchGate. Available at: [Link]

-

The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview. MDPI. Available at: [Link]

-

Study on spectroscopic characterization of Cu porphyrin/Co porphyrin and their interactions with ctDNA. PubMed. Available at: [Link]

-

Jablonski diagram of (a) traditional luminescent complexes... ResearchGate. Available at: [Link]

-

Simultaneously enhancing organic phosphorescence quantum yields and lifetimes for triphenylphosphine salt doped polymer films. Chemical Science (RSC Publishing). Available at: [Link]

-

Effects of environment on the photophysical characteristics of mesotetrakis methylpyridiniumyl porphyrin (TMPyP). PubMed. Available at: [Link]

-

Sensitive Hg2+ Sensing via Quenching the Fluorescence of the Complex between Polythymine and 5,10,15,20-tetrakis(N-methyl-4-pyridyl) Porphyrin (TMPyP). PMC - PubMed Central. Available at: [Link]

-

The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview. PubMed Central. Available at: [Link]

-

Jablonski diagram. Wikipedia. Available at: [Link]

-

a Experimental UV-Vis spectra of TMPyP in water (blue line) and in acid... ResearchGate. Available at: [Link]

-

TMPyP binding evokes a complex, tunable nanomechanical response in DNA. bioRxiv. Available at: [Link]

-

Jablonski diagram. Chemistry LibreTexts. Available at: [Link]

-

Fluorescence molecular tomography for quantum yield and lifetime. PubMed. Available at: [Link]

-

Fluorescence Molecular Tomography for Quantum Yield and Lifetime. arXiv. Available at: [Link]

-

Study of the photophysical properties and the DNA binding of enantiopure [Cr(TMP)2(dppn)]3+ Complex. White Rose Research Online. Available at: [Link]

-

How to draw Jablonski diagrams - Real Chemistry. YouTube. Available at: [Link]

-

Jablonski diagrams of a) [Ru(bpy)3]²⁺ and b) [Cr(ddpd)2]³⁺ with... ResearchGate. Available at: [Link]

-

Mapping the radiative and non-radiative transition probabilities of [Tb(H2O)9]3+ using molecular photophysics. ChemRxiv. Available at: [Link]

-

A spectroscopic study on the interactions of porphyrin with G-quadruplex DNAs. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. TMPyP binding evokes a complex, tunable nanomechanical response in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. arxiv.org [arxiv.org]

- 10. Fluorescence molecular tomography for quantum yield and lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arxiv.org [arxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effects of environment on the photophysical characteristics of mesotetrakis methylpyridiniumyl porphyrin (TMPyP) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy: From Mechanistic Principles to Clinical Application

Introduction

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in oncology, moving beyond conventional small molecules and biologics to the use of a "living drug".[1][2] This approach harnesses the patient's own immune system by genetically engineering T-cells to recognize and eliminate cancer cells with high specificity.[2][3] First conceptualized in the 1980s, the field has matured rapidly, culminating in multiple FDA-approved therapies for hematologic malignancies and demonstrating the profound potential of cellular immunotherapy.[2][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth technical examination of the core methodologies and applications of CAR T-cell therapy. We will deconstruct the fundamental biology, detail the complex manufacturing and quality control processes, explore the clinical applications and patient management strategies, and, finally, survey the innovative frontiers being explored to overcome current limitations, particularly in the context of solid tumors.

Chapter 1: Foundational Principles of CAR-T Cell Engineering

The efficacy of CAR T-cell therapy is rooted in its sophisticated bioengineering, which endows T-cells with novel antigen-recognition capabilities, bypassing the body's natural mechanisms of immune tolerance that cancer cells exploit.

1.1 The Chimeric Antigen Receptor Construct

The CAR is a synthetic receptor protein engineered to redirect T-cell specificity and enhance its effector functions.[5] Its modular design allows for iterative improvements, leading to successive "generations" of CARs with enhanced potency and persistence. The primary components include:

-

Antigen-Binding Domain (scFv): Typically a single-chain variable fragment (scFv) derived from a monoclonal antibody, this extracellular domain provides the CAR with its specificity for a target antigen on the cancer cell surface (e.g., CD19 on B-cells).[5] The ideal target is highly expressed on tumor cells but absent from healthy, essential tissues to minimize on-target, off-tumor toxicities.[6]

-

Hinge/Spacer Region: This flexible domain connects the scFv to the transmembrane domain, providing stability and influencing the reach of the CAR, which can be critical for engaging different epitopes.[6]

-

Transmembrane Domain: This component anchors the CAR within the T-cell's plasma membrane and influences CAR expression and signaling.[6]

-

Intracellular Signaling Domains: This is the engine of the CAR. Upon antigen binding, these domains transmit activation signals into the T-cell.

-

First-generation CARs contained a single CD3-zeta (CD3ζ) signaling domain, which provides "Signal 1" for T-cell activation but resulted in poor persistence in vivo.[5]

-

Second-generation CARs , which form the basis of all currently approved therapies, incorporate a co-stimulatory domain (e.g., CD28 or 4-1BB) in addition to CD3ζ.[5][6] This provides "Signal 2," leading to robust T-cell proliferation, persistence, and anti-tumor activity. The choice of co-stimulatory domain is a key design consideration; CD28 typically induces rapid but less persistent responses, while 4-1BB promotes longer-term persistence.[6]

-

Third-generation CARs include two co-stimulatory domains, though clinical superiority over second-generation designs has not been definitively established.[5]

-

Fourth-generation ("Armored") CARs are engineered to provide "Signal 3" by producing additional molecules, such as cytokines (e.g., IL-12), to further enhance T-cell function and remodel the tumor microenvironment.[7]

-

| CAR Generation | Extracellular Domain | Intracellular Signaling Domain(s) | Key Functional Characteristic |

| First | scFv | CD3ζ | Initial activation but poor persistence and efficacy. |

| Second | scFv | CD3ζ + One Co-stimulatory Domain (e.g., CD28 or 4-1BB) | Enhanced proliferation, cytokine production, and persistence. The current clinical standard. |

| Third | scFv | CD3ζ + Two Co-stimulatory Domains (e.g., CD28 + 4-1BB) | Aims for further enhanced activation and survival, with mixed clinical results. |

| Fourth (TRUCKs/Armored CARs) | scFv | Second-Gen Backbone + Inducible Cytokine/Factor Expression | Designed to overcome tumor microenvironment suppression by releasing payloads like IL-12. |

1.2 Mechanism of Action: The Engineered Immune Response

Unlike natural T-cells, which require antigen presentation by the major histocompatibility complex (MHC), CAR T-cells recognize surface antigens directly, enabling them to target a broader range of cancer cells.[8] Upon binding to its target antigen, the CAR clusters on the T-cell surface, initiating a powerful signaling cascade.[1]

This activation triggers a multi-pronged cytotoxic attack:

-

Direct Cytotoxicity: CAR T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the target cancer cell.[9]

-

Cytokine Secretion: Activated CAR T-cells produce a potent mix of inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which recruit other immune cells and contribute to tumor clearance.[9]

-

Death Receptor Signaling: The therapy can also initiate apoptosis through the Fas/FasL pathway.[9]

-

Proliferation: Once activated, the CAR T-cells undergo massive proliferation within the patient, acting as a "living drug" that can seek out and destroy cancer cells throughout the body.[1]

Chapter 2: The CAR-T Manufacturing Workflow: An In-Depth Protocol

The production of CAR T-cells is a highly complex, multi-step process that demands stringent aseptic conditions and rigorous quality control.[10][11] It is a prime example of personalized medicine, where the therapy is manufactured for a single patient.[10]

2.1 Manufacturing Paradigms: Autologous vs. Allogeneic

-

Autologous Therapy: This is the current standard for approved treatments. T-cells are collected from the patient, engineered, and then re-infused into the same patient.[12] This approach eliminates the risk of graft-versus-host disease (GvHD). However, it is time-consuming (vein-to-vein time of several weeks), expensive, and susceptible to manufacturing failures, especially if the patient's T-cells are of poor quality due to prior therapies.[5][12][13]

-

Allogeneic Therapy: This "off-the-shelf" approach uses T-cells from healthy donors to create large batches of CAR T-cells that can treat multiple patients.[14] This could dramatically reduce cost and wait times.[14] The primary challenge is overcoming GvHD and host-versus-graft rejection, which often requires additional gene editing (e.g., disrupting the T-cell receptor) to make the cells universally compatible.

2.2 Step-by-Step Protocol for Autologous CAR-T Production

This protocol outlines the core steps for generating autologous CAR T-cells. All procedures must be conducted under Good Manufacturing Practice (GMP) conditions.[11]

Step 1: Leukapheresis

-

Objective: To collect peripheral blood mononuclear cells (PBMCs), including T-cells, from the patient.

-

Procedure: A 3-6 hour apheresis procedure is performed to separate the mononuclear cell layer from the patient's blood.[15] The remaining blood components are returned to the patient.[15] The collected product is a leukocyte-rich fraction.

Step 2: T-Cell Isolation and Activation

-

Objective: To purify T-cells and provide the initial signals for activation, preparing them for genetic modification.

-

Methodology:

-

The leukapheresis product is washed to remove platelets and plasma.

-

T-cells are isolated using magnetic beads (e.g., Dynabeads™) coated with anti-CD3 and anti-CD28 antibodies.[13][16] These beads provide both "Signal 1" (via CD3) and "Signal 2" (via CD28), mimicking natural T-cell activation.[13]

-

The bead-bound T-cells are separated magnetically from other cell types.

-

Step 3: Genetic Modification (Transduction)

-

Objective: To stably integrate the CAR gene into the T-cell's genome.

-

Methodology:

-

While the T-cells are activated, a replication-incompetent lentiviral vector carrying the CAR transgene is added to the cell culture.[15]

-

The mixture is incubated for 24-48 hours, during which the lentivirus transduces the T-cells, integrating the CAR construct into their DNA.[17] This ensures that the CAR is expressed and passed on to all daughter cells during expansion.[15]

-

Step 4: Ex Vivo Expansion

-

Objective: To expand the small population of engineered CAR T-cells to a therapeutic dose, typically hundreds of millions to billions of cells.

-

Methodology:

-

After transduction, the magnetic beads are removed.

-

The CAR T-cells are cultured in a specialized, closed-system bioreactor.

-

The culture medium is supplemented with a cytokine cocktail, most commonly IL-2, IL-7, and/or IL-15, to promote robust cell proliferation and survival.[13]

-

This expansion phase typically lasts 7-14 days.[13] The duration is a critical parameter, as longer expansion can yield more cells but may also lead to T-cell exhaustion and a less potent final product.[6]

-

Step 5: Harvest, Formulation, and Cryopreservation

-

Objective: To prepare the final CAR T-cell product for shipment and infusion.

-

Methodology:

-

The expanded CAR T-cells are harvested from the bioreactor and washed.

-

The cells are concentrated and formulated into a cryopreservation medium.

-

The final product is cryopreserved, which allows time for comprehensive quality control testing and provides logistical flexibility for patient scheduling.[11]

-

2.3 Critical Quality Control (QC) and Validation

Each batch of CAR T-cells is a unique drug product that must undergo a battery of QC tests to ensure its safety, purity, and potency before it can be released for patient infusion. This self-validating system is mandated by regulatory bodies like the FDA.[11]

| QC Parameter | Assay Method | Purpose and Rationale |

| Identity | Flow Cytometry | Confirms the presence of T-cells (CD3+) and the absence of contaminating cells (e.g., B-cells, CD19+). |

| Purity | Flow Cytometry for CAR Expression | Measures the percentage of T-cells that successfully express the CAR on their surface. |

| Potency | Cytotoxicity Assay / Cytokine Release Assay | Functional test to confirm that the CAR T-cells can recognize and kill target cells and/or produce effector cytokines (e.g., IFN-γ). |

| Viability | Trypan Blue Exclusion / Automated Cell Counter | Ensures a high percentage of live cells in the final product, critical for efficacy post-infusion. |

| Cell Dose | Automated Cell Counter | Accurately quantifies the total number of CAR T-cells to ensure the correct dose is administered. |

| Vector Copy Number (VCN) | qPCR | Measures the average number of viral vector copies per cell to monitor for risks of insertional mutagenesis. |

| Sterility | USP <71> Sterility Test | Confirms the absence of bacterial or fungal contamination.[11] |

| Endotoxin | Limulus Amebocyte Lysate (LAL) Assay | Detects endotoxins from gram-negative bacteria, which can cause severe inflammatory reactions. |

| Mycoplasma | PCR-based Assay | Tests for mycoplasma contamination, which can alter cell function and is not visible by standard microscopy. |

Chapter 3: Clinical Application and Patient Management

The clinical deployment of CAR T-cell therapy is a complex process requiring a specialized, multi-disciplinary team and close patient monitoring due to the potential for severe, acute toxicities.[18][19]

3.1 The Patient Journey

-

Eligibility Assessment: Patients are carefully selected based on their cancer type, prior treatments, and overall health status.[15]

-

Leukapheresis: T-cells are collected as described in the manufacturing workflow.

-

Bridging Therapy (Optional): While the CAR T-cells are being manufactured (a process that can take 3-5 weeks), the patient may receive chemotherapy to control their cancer.[2]

-

Lymphodepleting Chemotherapy: Approximately one week before infusion, the patient receives a course of chemotherapy (commonly fludarabine and cyclophosphamide).[20] This is not intended to treat the cancer but to deplete existing lymphocytes, creating a "space" for the infused CAR T-cells to expand and reducing immune-mediated rejection of the engineered cells.[9]

-

CAR T-Cell Infusion: The cryopreserved product is thawed and infused into the patient, typically over about an hour.[21]

-

Monitoring: Patients are monitored very closely, often in a hospital setting, for several weeks to manage potential side effects.[18]

3.2 Management of Core Toxicities

The powerful immune activation triggered by CAR T-cells can lead to unique and potentially life-threatening toxicities.

Cytokine Release Syndrome (CRS)

-

Pathophysiology: CRS is the most common side effect.[22] It is a systemic inflammatory response caused by the massive release of cytokines from activated CAR T-cells and other immune cells like macrophages.[23] IL-6 is a key mediator of this syndrome.[23]

-

Symptoms: Can range from mild flu-like symptoms (fever, fatigue, chills) to severe, life-threatening complications including high fever, hypotension, hypoxia, and organ dysfunction.[18][22]

-

Management: Treatment is guided by the severity (grade) of the CRS. Mild cases are managed with supportive care. Severe cases are treated with Tocilizumab , an IL-6 receptor antagonist, and/or corticosteroids.[24]

Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)

-

Pathophysiology: The exact mechanism of ICANS is still being investigated but is thought to involve the passage of cytokines into the central nervous system, leading to endothelial activation and disruption of the blood-brain barrier.

-

Symptoms: Can include confusion, agitation, difficulty speaking (aphasia), tremors, seizures, and in severe cases, cerebral edema.[18]

-

Management: Management is primarily supportive. Corticosteroids are the mainstay of treatment for moderate to severe ICANS, as Tocilizumab has poor CNS penetration.

| Toxicity | Key Symptoms | Primary Management |

| Cytokine Release Syndrome (CRS) | Fever, chills, fatigue, hypotension, hypoxia.[18] | Supportive care; Tocilizumab for severe cases; Corticosteroids.[24] |

| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | Confusion, aphasia, seizures, tremors, headache.[18] | Supportive care; Corticosteroids for moderate-to-severe cases. |

| Prolonged Cytopenias | Low levels of neutrophils, platelets, or red blood cells. | Growth factor support (G-CSF); Transfusions as needed.[25] |

| Infections | Increased risk due to immunosuppression and cytopenias. | Prophylactic antibiotics, antivirals, and antifungals.[25][26] |

3.3 Approved Therapies and Clinical Efficacy

The first CAR T-cell therapy was approved by the FDA in 2017.[2] Since then, several products have been approved, primarily for relapsed or refractory B-cell malignancies.

| Product Name (Example) | Target Antigen | Approved Indications (Examples) |

| Tisagenlecleucel (Kymriah) | CD19 | B-cell Acute Lymphoblastic Leukemia (ALL), Diffuse Large B-cell Lymphoma (DLBCL)[2] |

| Axicabtagene Ciloleucel (Yescarta) | CD19 | Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma |

| Idecabtagene Vicleucel (Abecma) | BCMA | Multiple Myeloma |

| Ciltacabtagene Autoleucel (Carvykti) | BCMA | Multiple Myeloma |

These therapies have achieved remarkable success, inducing complete remissions in a significant portion of patients who have exhausted all other treatment options.[2]

Chapter 4: Overcoming Challenges and Future Frontiers

Despite its success in blood cancers, the application of CAR T-cell therapy to solid tumors has been limited.[7][27][28] The next wave of innovation is focused on overcoming these hurdles.

4.1 The Solid Tumor Challenge

Solid tumors present a formidable set of barriers that do not exist in hematologic malignancies.

-

Antigen Heterogeneity: Solid tumors are often composed of a mixed population of cells, some of which may not express the target antigen. This allows for antigen-negative cancer cells to escape and cause relapse.[29]

-

Immunosuppressive Tumor Microenvironment (TME): The TME is actively hostile to T-cells, containing immunosuppressive cells (e.g., regulatory T-cells, myeloid-derived suppressor cells) and inhibitory molecules (e.g., PD-L1, TGF-β).[27]

-

Poor Trafficking and Infiltration: CAR T-cells must migrate from the bloodstream into the tumor mass, a process that can be physically impeded by the dense fibrotic stroma of many tumors.[29]

4.2 Next-Generation Engineering and Strategies

Researchers are developing innovative strategies to empower CAR T-cells to overcome the challenges posed by solid tumors.

-

"Armored" CARs: Engineering CAR T-cells to secrete pro-inflammatory cytokines like IL-12 or IL-18 can help remodel the TME from an immunosuppressive to an inflammatory state, enhancing the anti-tumor response.[7]

-

Multi-Antigen Targeting: To combat antigen escape, researchers are designing CARs that can recognize two or more antigens simultaneously (e.g., dual CARs or tandem CARs).

-

Combination Therapies: Combining CAR T-cell therapy with other treatments shows significant promise. For example, co-administering oncolytic viruses can help break down the tumor stroma and trigger an immune response, making the tumor more susceptible to CAR T-cell attack.[30][31]

-

Gene Editing for Enhanced Function: Using technologies like CRISPR-Cas9, scientists can perform additional genetic modifications. A common strategy is to delete genes that encode for inhibitory receptors, such as PD-1, making the CAR T-cells resistant to a key suppression mechanism within the TME.[32]

-

Optimizing CAR Design: Advanced computational methods and high-throughput screening are being used to optimize the design of CAR constructs, testing vast combinations of signaling motifs to identify those with the highest potency and desired behavior.[33]

Conclusion

CAR T-cell therapy has firmly established itself as a pillar of modern cancer treatment, offering durable remissions and potential cures for patients with advanced hematologic malignancies. The journey from concept to clinical reality has been a triumph of scientific ingenuity, blending cellular biology, genetic engineering, and clinical medicine. The manufacturing process, while complex, provides a blueprint for the delivery of personalized, living medicines.

The road ahead is focused on expanding this success to a broader range of cancers, most notably solid tumors. By engineering "smarter" and more resilient CAR T-cells capable of overcoming the immunosuppressive tumor microenvironment and antigen heterogeneity, the field is poised for its next great leap. As research continues to refine the safety, efficacy, and accessibility of this technology, CAR T-cell therapy will undoubtedly continue to transform the landscape of drug development and offer new hope to patients worldwide.

References

-

Rutgers Cancer Institute of New Jersey. (n.d.). Chimeric Antigen Receptor (CAR) T-Cell Therapy. Retrieved from [Link]

-

National Cancer Institute. (2021, February 17). Manufacturing CAR T Cells to Accelerate Cancer Immunotherapy Research [Video]. YouTube. Retrieved from [Link]

-

Single Use Support. (2022, June 23). CAR-T manufacturing: process and supply chain strategies. Retrieved from [Link]

-

Lymphoma Canada. (n.d.). CAR-T: Protocol Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizing the manufacturing and antitumour response of CAR T therapy. Retrieved from [Link]

-

Wikipedia. (n.d.). CAR T cell. Retrieved from [Link]

-

Al-Harbi, S., et al. (2022). Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions. Frontiers in Molecular Biosciences, 9, 835556. Retrieved from [Link]

-

Mender, I., et al. (2021). CAR T cell Therapy: Mechanism, Management, and Mitigation of Inflammatory Toxicities. Frontiers in Immunology, 12, 693026. Retrieved from [Link]

-

MDPI. (2023, September 8). The Manufacturing Journey of CAR-T Cellular Therapy—An Overview. Pharmaceutics. Retrieved from [Link]

-

Creative Biolabs. (2022, May 11). Research Advances in CAR-T Cell Therapy (as of May 2022). Retrieved from [Link]

-

Merit CRO. (n.d.). A Rundown of New Developments in CAR T-cell Therapy. Retrieved from [Link]

-

National Cancer Institute. (2023, February 26). CAR T Cells: Engineering Immune Cells to Treat Cancer. Retrieved from [Link]

-

Wang, X., & Rivière, I. (2024). CAR-T cell manufacturing: Major process parameters and next-generation strategies. Molecular Therapy. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, March). Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products: Guidance for Industry. Retrieved from [Link]

-

American Cancer Society. (2023, July 7). CAR T-cell Therapy and Its Side Effects. Retrieved from [Link]

-

Mayo Clinic. (2023, September 3). Major advance in use of CAR-T cell therapy to treat solid tumors. Retrieved from [Link]

-

Children's Hospital of Philadelphia. (n.d.). Improving CAR T Cell Therapy by Optimizing Critical Quality Attributes. Research. Retrieved from [Link]

-

Frontiers Media. (2023). Advances in CAR T cell therapy: antigen selection, modifications, and current trials for solid tumors. Frontiers in Immunology. Retrieved from [Link]

-

Thermo Fisher Scientific. (2022, July 23). CAR-T Cell Therapy Manufacturing Workflow [Video]. YouTube. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022, March 11). Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products. Retrieved from [Link]

-

National Institutes of Health. (2021). Challenges and strategies of clinical application of CAR-T therapy in the treatment of tumors—a narrative review. Annals of Translational Medicine. Retrieved from [Link]

-

PubMed. (2023, April 14). CAR-T therapy in solid tumors. Retrieved from [Link]

-

Frontiers Media. (2024, May 19). CAR-T cell therapy clinical trials: global progress, challenges, and future directions from ClinicalTrials.gov insights. Frontiers in Immunology. Retrieved from [Link]

-

The EBMT/EHA CAR-T Cell Handbook. (n.d.). Retrieved from [Link]

-

American Association for Cancer Research. (2023). In Synergy: Optimizing CAR T Development and Personalizing Patient Care Using Single-Cell Technologies. Cancer Research. Retrieved from [Link]

-

Patient Empowerment Network. (2023, August 11). Advice for Understanding and Managing CAR T-Cell Therapy Side Effects [Video]. YouTube. Retrieved from [Link]

-

Quantum for Good. (n.d.). Optimising CAR T Cell Design. Retrieved from [Link]

-

OncLive. (2023, May 12). Targeted CAR T-Cell Therapies Show Early Efficacy in Solid Tumors With Focus on Mitigating Toxicity. Retrieved from [Link]

-

Regulatory Affairs Professionals Society. (2023, December 9). FDA to tighten approval requirements for CAR T-cell therapies. Retrieved from [Link]

-

Memorial Sloan Kettering Cancer Center. (n.d.). CAR T Cell Therapy: A Guide for Adult Patients & Caregivers. Retrieved from [Link]

-

College of American Pathologists. (n.d.). CAR T-Cells Therapies: Opportunities and Challenges. Retrieved from [Link]

-

Explore CAR T. (n.d.). Introduction to Cell Therapy. Retrieved from [Link]

-

Alliance for Cancer Gene Therapy. (2022, April 20). How to control CAR T-cell side effects. Retrieved from [Link]

-

VJHemOnc. (2024, February 17). Optimising CAR-T therapy: regulating CAR T-cells in vivo [Video]. YouTube. Retrieved from [Link]

-

Wiley Online Library. (2018). The FDA's Regulatory Framework for Chimeric Antigen Receptor‐T Cell Therapies. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

-

WEHI. (2023, June 14). CAR-T Cells: Engineered Cancer Killers, Mechanism of Action [Video]. YouTube. Retrieved from [Link]

-

Memorial Sloan Kettering Cancer Center. (2022, September 3). How MSK Is Teaching CAR T Cells to Attack Solid Tumors. Retrieved from [Link]

-

Immudex. (n.d.). Navigating FDA Guidelines for CAR T Cell Therapy. Retrieved from [Link]

-

NMDP. (n.d.). CAR T-Cell Therapy Basics. Retrieved from [Link]

-

Liv Hospital. (n.d.). 7 Common CAR T Side Effects: What to Expect After CAR-T Cell Therapy. Retrieved from [Link]

-

Managing Side Effects of CAR-T Cell Therapy. (n.d.). Retrieved from [Link]

Sources

- 1. CAR T cell - Wikipedia [en.wikipedia.org]

- 2. CAR T Cells: Engineering Immune Cells to Treat Cancer - NCI [cancer.gov]

- 3. mskcc.org [mskcc.org]

- 4. ebmt.org [ebmt.org]

- 5. CAR T-Cells Therapies:… | College of American Pathologists [cap.org]

- 6. Improving CAR T Cell Therapy by Optimizing Critical Quality Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Advances in CAR T cell therapy: antigen selection, modifications, and current trials for solid tumors [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. susupport.com [susupport.com]

- 11. fda.gov [fda.gov]

- 12. How to manufacture CAR-T cells - ProteoGenix [proteogenix.science]

- 13. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. lymphoma.ca [lymphoma.ca]

- 16. google.com [google.com]

- 17. miltenyibiotec.com [miltenyibiotec.com]

- 18. CAR T-cell Therapy and Its Side Effects | American Cancer Society [cancer.org]

- 19. Introduction to Cell Therapy - Explore CAR T [explorecelltherapy.com]

- 20. mskcc.org [mskcc.org]

- 21. nmdp.org [nmdp.org]

- 22. acgtfoundation.org [acgtfoundation.org]

- 23. Frontiers | CAR-T Cell Therapy: Mechanism, Management, and Mitigation of Inflammatory Toxicities [frontiersin.org]

- 24. CAR T Cell Therapy, Side Effects and Management | CAR-T Therapy China [cartcellschina.com]

- 25. m.youtube.com [m.youtube.com]

- 26. int.livhospital.com [int.livhospital.com]

- 27. Major advance in use of CAR-T cell therapy to treat solid tumors - Mayo Clinic [mayoclinic.org]

- 28. CAR-T therapy in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. onclive.com [onclive.com]

- 30. Research Advances in CAR-T Cell Therapy (as of May 2022) – Creative Biolabs CAR-T Blog [creative-biolabs.com]

- 31. meritcro.com [meritcro.com]

- 32. aacrjournals.org [aacrjournals.org]

- 33. Optimising CAR T Cell Design – Quantum for Good [quantumforgood.eu]

Circular Dichroism Protocol for TMPyP3–DNA Binding Studies

Executive Summary

This technical guide details the protocol for utilizing Circular Dichroism (CD) to analyze the interaction between 5,10,15,20-tetrakis(N-methylpyridinium-3-yl)porphyrin (TMPyP3) and DNA. Unlike its para-isomer (TMPyP4), which is a classic intercalator and G-quadruplex stabilizer, TMPyP3 possesses steric constraints due to the meta-positioning of the N-methyl groups. These constraints frequently inhibit full intercalation, favoring groove binding or external stacking modes.

This protocol focuses on detecting Induced Circular Dichroism (ICD) in the porphyrin's Soret band (400–450 nm). Since TMPyP3 is achiral, it exhibits no intrinsic CD signal. An ICD signal emerges only upon rigid binding to the chiral DNA scaffold, making this technique a self-validating probe for binding geometry.

Scientific Foundation & Mechanism

The Principle of Induced CD (ICD)

Free porphyrins are planar (or near-planar) and achiral, meaning they do not differentially absorb left- and right-circularly polarized light. When TMPyP3 binds to DNA, the chiral environment of the helix perturbs the electronic transitions of the porphyrin chromophore.

-

Coupled Oscillator Mechanism: The electric transition moments of the porphyrin couple with the transition moments of the DNA bases.

-

Binding Mode Signatures:

-

(+) ICD in Soret Band: Typically indicates Groove Binding . The porphyrin sits in the major or minor groove, aligned along the helix groove.

-

(-) ICD in Soret Band: Typically indicates Intercalation . The porphyrin stacks between base pairs, perpendicular to the helix axis.

-

Note: TMPyP3 often exhibits a positive ICD due to steric hindrance preventing deep intercalation, contrasting with the negative ICD often seen with TMPyP4.

-

TMPyP3 vs. TMPyP4

| Feature | TMPyP4 (Para-isomer) | TMPyP3 (Meta-isomer) |

| Geometry | Planar | Sterically hindered (thicker) |

| Primary Mode | Intercalation / End-stacking | Groove Binding / Partial Intercalation |

| G-Quadruplex | Strong Stabilizer | Weaker Stabilizer |

| ICD Signal | Often Negative (Intercalation) | Often Positive (Groove) |

Experimental Design & Pre-Requisites

Buffer Chemistry

Critical: Avoid buffers with high UV absorbance (e.g., concentrated TRIS below 200 nm) or chiral additives.

-

Recommended Buffer: 10 mM Potassium Phosphate (KPi), 100 mM KCl, pH 7.4.

-

Why? Phosphate is CD-transparent. KCl maintains ionic strength to stabilize the DNA double helix or G-quadruplex.

Sample Preparation[1]

-

DNA Stock: Dissolve DNA in buffer. Anneal by heating to 95°C for 5 min and cooling slowly to room temperature (over 2-3 hours) to ensure proper folding (especially for G-quadruplexes).

-

TMPyP3 Stock: Dissolve in ultra-pure water or buffer.

-

Concentration Check: Determine concentration using UV-Vis.[1]

- .

- (Verify against specific batch/literature as isomers vary slightly).

-

Visualization: Experimental Logic Flow

Figure 1: Step-by-step workflow for CD titration of TMPyP3 with DNA.

Detailed Protocol: CD Titration

Instrument Setup

-

Nitrogen Purge: Purge the CD spectrometer with

(at least 5 L/min) for 20 minutes to remove oxygen (ozone formation protection) and protect the optics. -

Lamp Warm-up: Allow the Xe-arc lamp to stabilize for 30 minutes.

-

Parameters:

-

Wavelength Range: 500 nm to 220 nm. (Includes Soret band ~420 nm and DNA region ~260 nm).

-

Bandwidth: 1.0 nm.

-

Scanning Speed: 100 nm/min.

-

Accumulations: 3 scans per sample (averaged to reduce noise).

-

Temperature: 25°C (Peltier controlled).

-

The "Fixed Porphyrin" Titration Method

This method is preferred for determining binding constants (

-

Baseline: Load a quartz cuvette (1 cm path length) with 2000

L of buffer. Run a baseline scan. -

Initial Sample: Replace buffer with 2000

L of TMPyP3 solution (Concentration:-

Note: The Absorbance at 420 nm should be between 0.5 and 1.0 AU for optimal signal-to-noise ratio.

-

Run Scan 0 (Free Porphyrin). Result: Should be zero CD signal in the visible region.

-

-

Titration Steps:

-

Add small aliquots (e.g., 2-5

L) of concentrated DNA stock (e.g., -

Mix by pipetting up and down (avoid bubbles).

-

Wait 2 minutes for equilibrium.

-

Run Scan.

-

Repeat until no further changes in the CD spectrum are observed (saturation).

-

Critical Check: Monitor the HT Voltage (High Tension). If it exceeds 600-700V, the detector is "blind" due to high absorbance. Stop the experiment or use a shorter path length (e.g., 2 mm cuvette).

-

Data Analysis & Interpretation

Data Correction

Raw CD data (

Convert to Molar Ellipticity (

- : Molar concentration of TMPyP3.

- : Path length in cm.

Binding Constant ( ) Calculation

Plot the molar ellipticity at the induced peak maximum (e.g., 430 nm) against the DNA concentration. Fit the data to a standard binding isotherm (e.g., Scatchard or Hill equation, or a 1:1 binding model):

Interpreting the Signal

| Region | Signal | Interpretation |

| 220-300 nm | Change in DNA bands | Conformational change of DNA (e.g., B-form to G-quadruplex transition or condensation). |

| 400-450 nm | (+) ICD | Groove Binding (Common for TMPyP3). The porphyrin is externally bound. |

| 400-450 nm | (-) ICD | Intercalation . The porphyrin is sandwiched between base pairs (Less common for TMPyP3 than TMPyP4). |

| 400-450 nm | Bisignate (+/-) | Exciton coupling. Indicates porphyrin-porphyrin stacking (aggregation on the DNA surface). |

Visualization: Mechanistic Pathway

Figure 2: Mechanistic origin of the Induced CD signal in porphyrin-DNA interactions.

Troubleshooting & Validation

-

Artifacts (LD): Linear Dichroism (LD) can contaminate CD signals if the sample is oriented (e.g., by flow in the cuvette or aggregation).

-

Validation: Rotate the cuvette 90° around the light axis. If the CD spectrum changes significantly, LD is present.

-

-

Aggregation: If the Soret band broadens significantly or shows a conservative bisignate signal (equal positive and negative lobes), TMPyP3 may be self-stacking on the DNA surface rather than binding individually.

-

Remedy: Reduce the [Porphyrin]:[DNA] ratio.

-

-

Buffer Absorbance: If the HT voltage spikes below 230 nm, your buffer is absorbing. Switch from Chloride salts to Fluoride salts or reduce buffer concentration.

References

-

Pasternack, R. F., et al. (2003). "Circular dichroism and the interactions of water soluble porphyrins with DNA." Chirality.

-

Rodger, A. (2021). "Beginners guide to circular dichroism." Macquarie University.

-

Chaires, J. B. (2025).[2] "Circular dichroism to determine binding mode and affinity of ligand-DNA interactions."[2][3][4][5] Nature Protocols / ResearchGate.

-

Maiti, S., et al. (2025). "Interaction of TMPyP4, TMPyP3, and TMPyP2 with Intramolecular G-Quadruplex." ResearchGate.[6]

-

Kypr, J., et al. (2009). "Circular dichroism and conformational polymorphism of DNA." Nucleic Acids Research.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Circular dichroism and the interactions of water soluble porphyrins with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Cell Culture Protocol for Photodynamic Therapy with TMPyP3

Executive Summary

This technical guide provides a rigorous, standardized protocol for evaluating the photodynamic efficacy of TMPyP3 [meso-tetra(N-methyl-3-pyridyl)porphine] in adherent cell culture models. Unlike its isomer TMPyP4, which is frequently studied for G-quadruplex stabilization, TMPyP3 is often utilized as a control in DNA binding studies; however, it possesses potent photosensitizing capabilities due to its cationic nature and high quantum yield of singlet oxygen (

This protocol is designed to eliminate common experimental artifacts by enforcing strict controls on light dosimetry, dark toxicity, and uptake kinetics. It prioritizes blue-light excitation (Soret band, ~420 nm) for maximum in vitro efficiency, while acknowledging the clinical relevance of Q-band excitation.

Part 1: Physicochemical Profile & Mechanism of Action

Why TMPyP3?

TMPyP3 is a cationic porphyrin.[1] Its positive charge facilitates rapid electrostatic interaction with the negatively charged plasma membrane and subsequent intracellular accumulation, often localizing to mitochondria or lysosomes depending on the cell line and incubation time.

-

Solubility: Highly water-soluble (unlike hydrophobic photosensitizers like Photofrin), eliminating the need for DMSO vectors which can confound toxicity data.

-

Photophysics: Exhibits a strong Soret absorption band at 417–425 nm (

) and four Q-bands between 500–650 nm. -

Mechanism: Upon irradiation, TMPyP3 undergoes a Type II photochemical reaction. The excited triplet state transfers energy to ground-state molecular oxygen (

), generating highly cytotoxic singlet oxygen (

Mechanistic Pathway Visualization

Figure 1: The photochemical cascade of TMPyP3-mediated cytotoxicity. The critical step is the energy transfer from the Triplet State to molecular oxygen.

Part 2: Experimental Design Strategy

To ensure data integrity (E-E-A-T), the experiment must be divided into four distinct arms. This "Self-Validating System" allows you to distinguish true phototoxicity from compound toxicity or light stress.

| Experimental Arm | TMPyP3 Treatment | Light Irradiation | Purpose |

| 1. Negative Control | (-) Vehicle | (-) Dark | Baseline cell viability (100%). |

| 2. Dark Toxicity | (+) TMPyP3 | (-) Dark | Assesses inherent chemical toxicity of TMPyP3. |

| 3. Light Control | (-) Vehicle | (+) Light | Assesses phototoxicity of the light source (Heat/UV). |

| 4. PDT Treatment | (+) TMPyP3 | (+) Light | Measures the therapeutic photodynamic effect.[2][3] |

Concentration & Light Dose[4]

-

Concentration Range: 0.5 µM – 10 µM. (IC50 is typically 1–5 µM under irradiation).

-

Light Dose (Fluence): 2 J/cm² – 10 J/cm².

-

Irradiance (Power Density): Keep between 5–20 mW/cm² to avoid thermal effects.

Part 3: Detailed Protocol

Reagent Preparation

Critical Step: TMPyP3 is sensitive to light. All handling involving the compound must be performed in low-light conditions (dimmed room or yellow safety lights).

-